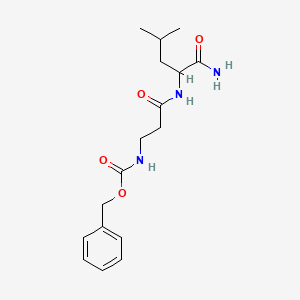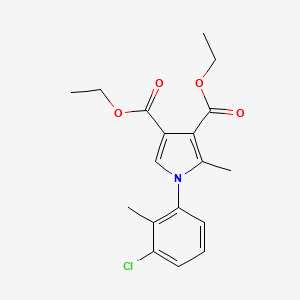
Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is a synthetic compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a 3-chloro-1-oxopropyl group and a 2-methoxyphenyl group attached to the piperazine ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- typically involves the reaction of piperazine with 3-chloro-1-oxopropyl chloride and 2-methoxyphenyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product.
化学反応の分析
Types of Reactions
Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential therapeutic properties. Piperazine derivatives are known for their activity against various biological targets, including enzymes and receptors. Research may focus on its potential as an antimicrobial, antiviral, or anticancer agent.
Industry
In the industrial sector, Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- can be used in the formulation of specialty chemicals, coatings, and polymers. Its unique chemical properties make it suitable for specific applications requiring stability and reactivity.
作用機序
The mechanism of action of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
類似化合物との比較
Similar Compounds
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)-
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-hydroxyphenyl)-
- Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-ethoxyphenyl)-
Uniqueness
The uniqueness of Piperazine, 1-(3-chloro-1-oxopropyl)-4-(2-methoxyphenyl)- lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the 2-methoxyphenyl group, for example, may enhance its solubility and reactivity compared to similar compounds with different substituents.
特性
CAS番号 |
192992-92-0 |
|---|---|
分子式 |
C14H19ClN2O2 |
分子量 |
282.76 g/mol |
IUPAC名 |
3-chloro-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C14H19ClN2O2/c1-19-13-5-3-2-4-12(13)16-8-10-17(11-9-16)14(18)6-7-15/h2-5H,6-11H2,1H3 |
InChIキー |
YMHBKEVWWRFOIL-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-chloro-2-(trifluoromethyl)phenyl]butanamide](/img/structure/B11954209.png)

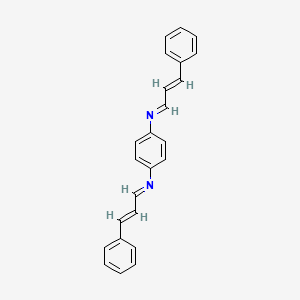
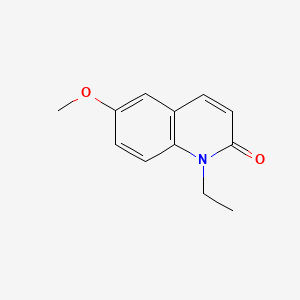
![1,2,4,5-tetrakis[(E)-2-phenylethenyl]benzene](/img/structure/B11954249.png)

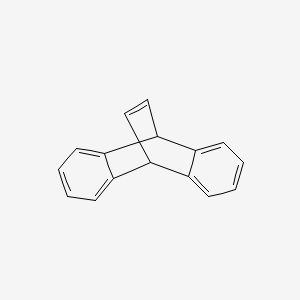

![[Phenoxy(diphenyl)methyl]benzene](/img/structure/B11954270.png)
![4-methoxy-N-[2,2,2-trichloro-1-(2,5-dimethylanilino)ethyl]benzamide](/img/structure/B11954273.png)
